molecular formula C22H25ClN4 B5970351 1-(4-chlorobenzyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine

1-(4-chlorobenzyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine

Cat. No. B5970351
M. Wt: 380.9 g/mol
InChI Key: HXEBVQRCIPFAPB-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine is a chemical compound that belongs to the class of drugs known as antipsychotics. It is commonly referred to as Aripiprazole and is used in the treatment of various mental health disorders, including schizophrenia, bipolar disorder, and depression. Aripiprazole is a relatively new drug that was first introduced in the market in 2002, and since then, it has become one of the most widely prescribed medications for mental health disorders.

Mechanism of Action

The exact mechanism of action of Aripiprazole is not fully understood, but it is believed to work by modulating the activity of dopamine and serotonin receptors in the brain. Aripiprazole is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action is thought to contribute to its efficacy in the treatment of various mental health disorders.
Biochemical and Physiological Effects
Aripiprazole has been found to have various biochemical and physiological effects on the body. It has been shown to decrease the levels of dopamine and serotonin in the brain, which are known to be elevated in individuals with mental health disorders. Aripiprazole has also been found to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which play a crucial role in the growth and development of neurons in the brain.

Advantages and Limitations for Lab Experiments

Aripiprazole has several advantages for lab experiments. It has a relatively long half-life, which allows for once-daily dosing and reduces the need for frequent dosing. Aripiprazole is also well-tolerated by most individuals and has a low risk of causing adverse effects. However, one of the limitations of using Aripiprazole in lab experiments is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of Aripiprazole. One area of research is the development of new formulations of Aripiprazole that can improve its efficacy and reduce the risk of adverse effects. Another area of research is the study of Aripiprazole in the treatment of other mental health disorders, such as anxiety disorders and post-traumatic stress disorder. Additionally, there is a need for further research to understand the long-term effects of Aripiprazole use on the brain and body.

Synthesis Methods

The synthesis of Aripiprazole involves the reaction of 4-chlorobenzyl cyanide with 1-(2-pyridinyl)-1H-pyrrole-2-carboxaldehyde in the presence of a base, followed by reduction with sodium borohydride to yield the intermediate 7-(4-chlorobenzyl)-1-(2-pyridinyl)-1,2,3,4-tetrahydro-2,3-dihydroxy-5-methyl-1-phenyl-5H-pyrazolo[4,3-b]pyridine. The final step involves the reaction of the intermediate with piperidine in the presence of a base to yield Aripiprazole.

Scientific Research Applications

Aripiprazole has been extensively studied in the field of psychiatry and has shown promising results in the treatment of various mental health disorders. It works by modulating the activity of dopamine and serotonin receptors in the brain, which are known to play a crucial role in the development of mental health disorders. Aripiprazole has been found to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and depression, and has also been studied in the treatment of other mental health disorders such as autism spectrum disorder and obsessive-compulsive disorder.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4/c23-19-10-8-18(9-11-19)16-26-13-3-5-20(17-26)25-15-21-6-4-14-27(21)22-7-1-2-12-24-22/h1-2,4,6-12,14,20,25H,3,5,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEBVQRCIPFAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NCC3=CC=CN3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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